molecular formula C31H26N2O B4839054 {2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone CAS No. 5849-65-0

{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone

Cat. No.: B4839054
CAS No.: 5849-65-0
M. Wt: 442.5 g/mol
InChI Key: CFGPMUDWDOUZAT-UHFFFAOYSA-N
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Description

{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino and methanone groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of {2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with diverse applications.

    Quinazoline: Known for its anticancer properties.

Uniqueness

{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to its simpler counterparts.

Properties

IUPAC Name

[2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O/c1-20-14-16-27-25(18-20)29(23-10-6-4-7-11-23)22(3)31(32-27)33-28-17-15-21(2)19-26(28)30(34)24-12-8-5-9-13-24/h4-19H,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGPMUDWDOUZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C3=CC=CC=C3)C)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366837
Record name ST51005851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5849-65-0
Record name ST51005851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone
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{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone
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{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone
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{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone

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